molecular formula C6H8O3S2 B2508975 (5-Methanesulfonyl-thiophen-2-yl)-methanol CAS No. 183251-65-2

(5-Methanesulfonyl-thiophen-2-yl)-methanol

Cat. No. B2508975
M. Wt: 192.25
InChI Key: FXAJBPPKXPROLG-UHFFFAOYSA-N
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Patent
US08563742B2

Procedure details

To a THF (3 mL) solution of 5-methanesulfonyl-thiophene-2-carboxylic acid (900 mg, 4.32 mmol) at RT was added borane in THF (1M solution, 6 mL) and the reaction was stirred at room temperature overnight. The reaction was cooled in an ice bath and quenched with methanol. The solvent was evaporated under reduced pressure and the mixture was purified on a silica gel column to afford (5-methanesulfonyl-thiophen-2-yl)-methanol (500 mg, 60.2% yield).
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[S:9][C:8]([C:10](O)=[O:11])=[CH:7][CH:6]=1)(=[O:4])=[O:3].B>C1COCC1>[CH3:1][S:2]([C:5]1[S:9][C:8]([CH2:10][OH:11])=[CH:7][CH:6]=1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(S1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
quenched with methanol
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the mixture was purified on a silica gel column

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(S1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 60.2%
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.